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Compound of Interest

Compound Name: Octyl 4-Methoxycinnamate

Cat. No.: B1630855 Get Quote

An In-depth Technical Guide to the Spectroscopic Profile of Octyl 4-Methoxycinnamate

This technical guide provides a comprehensive overview of the spectroscopic data for octyl 4-
methoxycinnamate (also known as octinoxate or 2-ethylhexyl 4-methoxycinnamate), a widely

used UV-B filter in sunscreens and other cosmetic products. The document is intended for

researchers, scientists, and professionals in drug development, offering detailed data from

Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)

spectroscopy, alongside the experimental protocols for these analyses.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is fundamental in characterizing the electronic transitions within a

molecule. For octyl 4-methoxycinnamate, this technique is crucial for confirming its efficacy

as a UV absorber. The molecule's chromophore, the p-methoxycinnamate group, contains

conjugated π-bonds that absorb strongly in the UV region.

UV-Vis Spectroscopic Data
The absorption profile of octyl 4-methoxycinnamate is characterized by strong absorbance in

the UV-B range.
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Parameter Value Solvent

λmax 1 ~310 nm General[1][2]

λmax 2 ~225 nm Methanol[3]

Molar Extinction Coefficient (ε)

at 311 nm
23,300 mol⁻¹ cm⁻¹ Not Specified[2]

Note: The maximum absorption wavelength (λmax) can vary slightly depending on the solvent

used.

Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum.

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.[4]

Sample Preparation:

Prepare a stock solution of octyl 4-methoxycinnamate of a known concentration in a UV-

transparent solvent, such as methanol or ethanol.

From the stock solution, create a dilution to a concentration that falls within the linear

range of the instrument (e.g., 4-12 µg/ml in methanol).[5]

Blank Preparation: Use the same solvent used for the sample as the reference or "blank" to

calibrate the spectrophotometer.[6]

Measurement:

Place the blank solution in the reference cuvette holder and the sample solution in the

sample cuvette holder.

Perform a baseline correction with the blank solvent across the desired wavelength range

(e.g., 200-400 nm).[7]

Scan the sample to obtain the absorption spectrum, which is a plot of absorbance versus

wavelength.[7] The peak absorbance is recorded as λmax.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation, which corresponds to vibrational excitations of

covalent bonds.[8]

IR Spectroscopic Data
The IR spectrum of octyl 4-methoxycinnamate reveals key functional groups, including the

ester, alkene, and aromatic ether moieties.

Wavenumber (cm⁻¹) Vibration Functional Group

~3000-2850 C-H Stretch Aliphatic (Octyl chain)

~1712 C=O Stretch α,β-Unsaturated Ester[3]

~1635 C=C Stretch Alkene

~1600, ~1510 C=C Stretch Aromatic Ring

~1251 C-O Stretch Aryl-Alkyl Ether[3]

~1168 C-O Stretch Ester[3]

Experimental Protocol for IR Spectroscopy
As octyl 4-methoxycinnamate is a viscous liquid, its IR spectrum can be conveniently

measured as a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9]

Sample Preparation (Neat Liquid Film):

Ensure the salt plates (typically NaCl or KBr, which are transparent to IR radiation) are

clean and dry.[8]

Place one to two drops of pure octyl 4-methoxycinnamate onto the surface of one salt

plate.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/product/b1630855?utm_src=pdf-body
https://www.ijcc.chemoprev.org/index.php/ijcc/article/viewFile/34/35
https://www.ijcc.chemoprev.org/index.php/ijcc/article/viewFile/34/35
https://www.ijcc.chemoprev.org/index.php/ijcc/article/viewFile/34/35
https://www.benchchem.com/product/b1630855?utm_src=pdf-body
https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm
https://www.benchchem.com/product/b1630855?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carefully place the second salt plate on top, creating a thin liquid film sandwiched between

the plates.[10]

Measurement:

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the ambient air.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H NMR gives data on the chemical environment and connectivity of hydrogen

atoms, while ¹³C NMR provides information about the carbon skeleton.

NMR Spectroscopic Data
The following data are predicted for octyl 4-methoxycinnamate dissolved in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ)

are reported in parts per million (ppm).

¹H NMR Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.65 d, J ≈ 16.0 Hz 1H
Vinylic H (trans,

adjacent to C=O)

~7.48 d, J ≈ 8.8 Hz 2H
Aromatic H (ortho to

C=C)

~6.90 d, J ≈ 8.8 Hz 2H
Aromatic H (ortho to

OCH₃)

~6.30 d, J ≈ 16.0 Hz 1H
Vinylic H (trans,

adjacent to Ar)

~4.10 d, J ≈ 5.5 Hz 2H
-O-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~3.83 s 3H -OCH₃

~1.65 m 1H
-O-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~1.40-1.25 m 8H
-CH(CH₂CH₃)

(CH₂)₃CH₃

~0.90 m 6H
-CH(CH₂CH₃)

(CH₂)₃CH₃

¹³C NMR Data (Predicted)
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Chemical Shift (δ, ppm) Assignment

~167.5 C=O (Ester)

~161.5 Aromatic C-OCH₃

~144.5 Vinylic CH (adjacent to Ar)

~129.8 Aromatic CH (ortho to C=C)

~127.0 Aromatic C (ipso to C=C)

~115.8 Vinylic CH (adjacent to C=O)

~114.4 Aromatic CH (ortho to OCH₃)

~67.5 -O-CH₂-

~55.4 -OCH₃

~39.0 -CH(CH₂CH₃)-

~30.5, 29.0, 23.8, 23.0 -CH₂- groups of octyl chain

~14.1, 11.0 -CH₃ groups of octyl chain

Experimental Protocol for NMR Spectroscopy
This protocol provides a general method for preparing a sample for NMR analysis.[11]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

Weigh approximately 5-10 mg of octyl 4-methoxycinnamate and dissolve it in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a clean vial.[11]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which

provides a reference signal at 0.00 ppm.

Transfer the solution into a clean NMR tube.

Measurement:
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Insert the NMR tube into the spectrometer's probe.

The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to

optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. This is typically a rapid process.

Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low

natural abundance of the ¹³C isotope.[12] Additional experiments like DEPT can be run to

aid in assigning carbon multiplicities (CH, CH₂, CH₃).

Spectroscopic Analysis Workflow
The combined use of these spectroscopic techniques provides a powerful workflow for the

structural confirmation and quality control of octyl 4-methoxycinnamate.

UV-Vis Spectroscopy Infrared Spectroscopy NMR Spectroscopy

Prepare Dilute Solution
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Caption: Workflow for the spectroscopic analysis of octyl 4-methoxycinnamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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